molecular formula C9H10S B8472517 Cinnamyl mercaptan CAS No. 6258-61-3

Cinnamyl mercaptan

Cat. No.: B8472517
CAS No.: 6258-61-3
M. Wt: 150.24 g/mol
InChI Key: BTPCKWYKRLIVJX-UHFFFAOYSA-N
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Description

Cinnamyl mercaptan (C₉H₁₀S) is an organosulfur compound characterized by a cinnamyl (phenylallyl) group bonded to a thiol (-SH) functional group. Mercaptans, in general, are critical in polymerization, odorization, and specialty chemical synthesis due to their electron-donating sulfur atoms and acidic properties .

Properties

CAS No.

6258-61-3

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

3-phenylprop-2-ene-1-thiol

InChI

InChI=1S/C9H10S/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2

InChI Key

BTPCKWYKRLIVJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCS

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cinnamyl mercaptan acts as a nucleophile in substitution reactions, particularly with alkyl halides, forming stable thioethers. The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon of the alkyl halide .

SubstrateConditionsProductYield (%)Reference
Methyl iodideDMF, 25°C, 12 hC₆H₅CH₂CH₂S-CH₃85
Benzyl chlorideEthanol, reflux, 6 hC₆H₅CH₂CH₂S-CH₂C₆H₅78

Mechanistic Insight : Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing the transition state . Steric hindrance in bulky alkyl halides reduces reaction rates.

Condensation Reactions with Carbonyl Compounds

This compound undergoes condensation with aldehydes/ketones to form dithioacetals or thiohemiacetals under acidic or basic conditions.

Carbonyl CompoundCatalystProduct TypeStabilityReference
FormaldehydeH₂SO₄DithioacetalHigh (crystalline)
AcetoneNaOHThiohemiacetalModerate

Key Observation : Reactions with aromatic aldehydes (e.g., benzaldehyde) show slower kinetics due to electronic deactivation of the carbonyl group.

Oxidation Reactions

The thiol group oxidizes readily to sulfinic acids, sulfonic acids, or disulfides depending on the oxidizing agent.

Oxidizing AgentConditionsProductSelectivity (%)Reference
H₂O₂ (30%)CH₃COOH, 60°C, 2 hC₆H₅CH₂CH₂SO₃H (sulfonic acid)92
O₂ (air)UV light, 25°C, 24 h(C₆H₅CH₂CH₂S)₂ (disulfide)88

Mechanism : Oxidation proceeds via radical intermediates in aerobic conditions, while H₂O₂ follows a polar pathway involving sulfenic acid intermediates.

Thia-Michael Addition Reactivity

While this compound itself is not a strong Michael acceptor, its derivatives (e.g., chalcones) participate in thia-Michael additions. The reaction requires conjugation stabilization post-addition .

Example :

  • Chalcone (C₆H₅COCH=CH₂) reacts with this compound in DMSO to form a thioether adduct (C₆H₅COCH₂-CH₂SC₆H₅) with 95% conversion in 1 h .

Key Factor : Loss of conjugation in the adduct is offset by the aromatic stabilization of the phenyl group, driving the reaction .

Stability and Decomposition

This compound decomposes under:

  • Oxidative conditions : Forms SO₂ and cinnamyl radicals above 150°C .

  • UV exposure : Half-life of 4–30 hours in air due to reaction with hydroxyl radicals .

Environmental Fate :

  • Atmospheric Lifetime : 0.2–30 hours (OH radical-dependent) .

  • Biodegradation : Low bioaccumulation potential (BCF = 1–2) .

Comparison with Similar Compounds

Comparison with Similar Mercaptans

The provided evidence focuses on alkyl mercaptans (e.g., methyl, ethyl, propyl) and aromatic derivatives (e.g., benzyl mercaptan). Below is a structured comparison based on reactivity, industrial impact, and physicochemical properties.

2.1 Structural and Reactivity Differences
  • Alkyl Mercaptans :

    • Methyl mercaptan (CH₃SH) : Exhibits the highest inhibitory effect on Ziegler-Natta (ZN) catalyst productivity in polypropylene (PP) polymerization, reducing catalyst efficiency even at 0.5 ppm due to strong electron donation to titanium active centers .
    • Ethyl mercaptan (C₂H₅SH) : Shows moderate inhibition, with productivity reductions observed at higher concentrations (37.17 ppm) .
    • Butyl mercaptan (C₄H₉SH) : Least inhibitory among alkyl mercaptans, requiring 44.24 ppm to significantly alter PP melt flow index (MFI) .
  • Aromatic Mercaptans: Benzyl mercaptan (C₆H₅CH₂SH): Mentioned in odor threshold studies, with a detection limit of 0.01 µg/m³, lower than methyl mercaptan (2.16 µg/m³) .
2.2 Impact on Polymerization

Alkyl mercaptans act as chain-transfer agents, increasing PP molecular weight (Mw) by forming stable complexes during polymerization. For example:

  • At 25.65 ppm, methyl mercaptan raises Mw from 56,950 kDalton to 57,700 kDalton, while reducing MFI by 30% .
  • Propyl mercaptan shows similar trends but requires higher concentrations to achieve comparable effects .

Cinnamyl mercaptan’s bulkier structure might reduce its efficiency as a chain-transfer agent compared to smaller alkyl mercaptans.

2.3 Acidity and Chemical Behavior
  • Acidity : All C1–C4 mercaptans have similar pKa values (~10.6), making them weaker acids than H₂S (pKa = 7.0) .
  • Reactivity : Methyl mercaptan has the highest local electrophilicity (∆f = -0.866), followed by ethyl (-0.84) and butyl (-0.6933), indicating greater susceptibility to electrophilic attacks .
  • This compound : The aromatic ring could delocalize electron density, reducing thiol acidity and altering reactivity in catalytic systems.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for cinnamyl mercaptan, and how can purity be ensured during synthesis?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. To ensure purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structural integrity using 1^1H/13^13C NMR and FT-IR spectroscopy. Quantify impurities via GC-MS with a DB-5MS column (60 m × 0.25 mm), using helium as the carrier gas. Report retention indices and match fragmentation patterns against reference libraries (e.g., NIST). Include batch-specific details like solvent purity (>99.9%) and reaction temperature control (±1°C) to enhance reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for trace-level detection. Optimize fiber coating (e.g., Carboxen/PDMS for volatile thiols) and desorption time (2–5 min at 250°C). For biological matrices, include a derivatization step with pentafluorobenzyl bromide to enhance sensitivity. Validate the method using spike-recovery experiments (70–120% recovery range) and limit of detection (LOD) calculations via signal-to-noise ratios (S/N ≥ 3). Cross-validate with HPLC-UV (λ = 260 nm) if matrix interference occurs .

Advanced Research Questions

Q. How can conflicting electrochemical data on this compound’s redox behavior be resolved?

  • Methodological Answer : Discrepancies in cyclic voltammetry (CV) profiles often arise from solvent polarity or reference electrode inconsistencies. Standardize experiments using a non-aqueous electrolyte (e.g., 0.1 M TBAPF6_6 in acetonitrile) and a Ag/AgCl (3 M KCl) reference electrode. Perform controlled potential electrolysis (CPE) to isolate oxidation products, and characterize them via ESI-MS. Use statistical tools like principal component analysis (PCA) to identify outlier datasets caused by trace oxygen or moisture contamination .

Q. What experimental designs are optimal for studying this compound’s role in lignin biosynthesis pathways?

  • Methodological Answer : Use CRISPR-Cas9 to knockout cinnamyl alcohol dehydrogenase (CAD) genes in model plants (e.g., Arabidopsis), and supplement with this compound to assess lignin composition changes. Quantify lignin monomers via thioacidolysis followed by GC-MS. Pair this with RT-qPCR (2ΔΔCT^{-\Delta\Delta C_T} method) to monitor gene expression of PAL, 4CL, and CCR. Include biological triplicates and negative controls (wild-type plants) to validate specificity .

Q. How does this compound influence olfactory signaling in neurobiological assays?

  • Methodological Answer : Adapt C. elegans chemotaxis assays by exposing nematodes to this compound gradients (1 nM–1 mM). Track locomotion using automated video analysis (e.g., WormLab) and quantify attraction/repulsion indices. Perform calcium imaging in ASH neurons using GCaMP6s to map neural activation. Compare results to known ligands (e.g., 4-chlorobenzyl mercaptan) and use ANOVA with Tukey’s post hoc test to assess significance (p < 0.05) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in this compound’s reported partition coefficients (log P)?

  • Methodological Answer : Re-evaluate log P values using the shake-flask method with octanol/water phases, pre-saturated for 24 hr. Measure concentrations via UV-Vis (ε = 1500 M1^{-1}cm1^{-1} at 280 nm) and correct for ionization (pKa ~10.5) using Henderson-Hasselbalch adjustments. Apply QSPR models (e.g., ALOGPS) to predict theoretical values and identify outliers caused by experimental artifacts .

Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Store this compound under nitrogen in amber vials at 4°C to prevent oxidation. Use explosion-proof refrigerators and conduct manipulations in a fume hood with HEPA filters. Ground all equipment (<1 MΩ resistance) to avoid static discharge. For spills, neutralize with 10% sodium hypochlorite and dispose via hazardous waste protocols (EPA 40 CFR 261). Monitor airborne levels with PID detectors (calibrated for thiols, 0.1–50 ppm range) .

Tables for Key Data

Property Value Method Reference
Boiling Point210–215°CDistillation (ASTM D86)
log P (octanol/water)2.8 ± 0.2Shake-flask/UV-Vis
LOD (GC-MS)0.05 ppbHS-SPME (Carboxen/PDMS)
EC50_{50} (C. elegans)50 µMChemotaxis assay

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